molecular formula C14H10BrNO3 B3383594 7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol CAS No. 440122-81-6

7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol

Cat. No.: B3383594
CAS No.: 440122-81-6
M. Wt: 320.14 g/mol
InChI Key: FAKNYSRJFRSEFB-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol (CAS 440122-81-6) is a benzooxazolol derivative with the molecular formula C14H10BrNO3 and a molecular weight of 320.14 g/mol . This chemical compound is offered for research and development purposes. As an analogue of other documented brominated benzoxazolols, it serves as a valuable building block in medicinal chemistry and drug discovery research . Related compounds in this chemical family have been investigated for their potential biological activities, including roles as estrogen receptor modulators, which highlights the significance of this structural scaffold in developing novel therapeutic agents . Researchers utilize this compound primarily as a key synthetic intermediate for the design and synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper handling procedures are essential. For specific storage and handling information, please refer to the product's Safety Data Sheet (SDS) .

Properties

IUPAC Name

7-bromo-2-(4-hydroxy-2-methylphenyl)-1,3-benzoxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c1-7-4-8(17)2-3-10(7)14-16-12-6-9(18)5-11(15)13(12)19-14/h2-6,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKNYSRJFRSEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=NC3=C(O2)C(=CC(=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739613
Record name 4-(7-Bromo-5-hydroxy-1,3-benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440122-81-6
Record name 4-(7-Bromo-5-hydroxy-1,3-benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol typically involves the reaction of 4-hydroxy-2-methylphenylamine with 2-bromo-5-nitrobenzoic acid under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired benzo[d]oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone derivative, while substitution of the bromine atom can yield various substituted benzo[d]oxazole derivatives .

Scientific Research Applications

7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxy and bromine groups play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The structural comparison focuses on benzoxazole derivatives with substitutions at analogous positions, particularly bromine, hydroxyl, and substituted phenyl groups.

Compound Name CAS Number Key Structural Features Similarity Score Reference
7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol 440122-66-7 Lacks 2-methyl group on phenyl ring 0.74–0.77
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol 89446-19-5 Fluorine at phenyl 3-position; hydroxyl at 4-position 0.66–0.70
DCPAB (2-((3,4-dichlorophenyl)amino)benzo[d]oxazol-5-ol) - Dichlorophenylamino group at 2-position -
HPAB (2-((4-hydroxyphenyl)amino)benzo[d]oxazol-5-ol) - Hydroxyphenylamino group at 2-position -

Key Observations :

  • Fluorine substitution in 89446-19-5 increases electronegativity, which may alter electronic distribution and receptor affinity .
  • DCPAB and HPAB feature amino-linked substituents instead of direct phenyl attachments, influencing their interactions with biological targets like T-bet in Th1 cells .

Physicochemical Properties

Data from NMR, MS, and melting points highlight critical differences:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Reference
7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol ~344.15 (calculated) Not reported Moderate (hydroxyl groups enhance polarity)
DCPAB 295.0036 >250 Low (lipophilic Cl substituents)
HPAB 243.0765 197–201 Moderate (polar hydroxyl groups)

Key Observations :

  • The bromine atom in the target compound increases molecular weight and lipophilicity compared to non-brominated analogues like HPAB.
  • High melting points in DCPAB suggest strong crystalline packing due to chlorine substituents, whereas the target compound’s melting point remains uncharacterized .
Target Compound :
Analogues :

Demonstrated efficacy in ameliorating colitis in murine models .

89446-19-5 :

  • Fluorine substitution may enhance metabolic stability or target selectivity, though pharmacological studies are lacking .

Key Observations :

  • The target compound’s ERβ activity diverges from the anti-inflammatory focus of DCPAB/HPAB, highlighting the scaffold’s versatility .
  • Substituent choice (e.g., bromine vs. chlorine) critically influences biological target specificity.

Biological Activity

7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions, typically utilizing methods such as condensation reactions and cyclization processes. Characterization is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[d]oxazole derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities against various strains:

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus24
Escherichia coli22
Candida albicans20

The presence of hydroxyl and bromo substituents enhances its activity by increasing the compound's ability to interact with microbial cell membranes.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses moderate to high cytotoxicity:

Cell Line IC50 (µM) Reference
MCF7 (breast cancer)15
HCT116 (colon cancer)10
A549 (lung cancer)12

These findings suggest potential applications in cancer treatment, warranting further investigation into its mechanism of action.

The biological activity of this compound is believed to involve the inhibition of key enzymes or pathways critical for microbial growth and cancer cell proliferation. For example, some studies suggest that it may act as a sirtuin inhibitor, which plays a role in cellular aging and apoptosis.

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial properties of various benzo[d]oxazole derivatives, including our compound. It was found that derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus.
  • Anticancer Potential : Research focusing on the cytotoxic effects on MCF7 cells revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol, and how do reaction conditions influence yield?

The synthesis of brominated benzoxazole derivatives typically involves multi-step reactions. For example, refluxing precursor amides in phosphorus oxychloride (POCl₃) for 4 hours under anhydrous conditions can yield brominated oxazole intermediates, as seen in analogous syntheses . Key steps include cyclization and halogenation. For the target compound, introducing the bromine atom at position 7 may require electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF. Post-synthesis purification via column chromatography (e.g., PE/EA 4:1) and recrystallization (ethanol) is critical to isolate high-purity crystals . Yield optimization hinges on controlling temperature and stoichiometry of brominating agents.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

High-Resolution Mass Spectrometry (HRMS) is essential for confirming molecular weight (e.g., [M+H]+ calcd. 463.1469, found 463.1470 in similar compounds) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves substituent positions, particularly distinguishing aromatic protons in the benzoxazole core. Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for related oxazolidine derivatives (e.g., C–Br bond length: ~1.89 Å; dihedral angles between aromatic rings) . Melting points (e.g., 77–80°C for bromophenol analogs) and IR spectroscopy further confirm functional groups .

Q. What preliminary biological activities have been reported for structurally related benzoxazole derivatives?

Brominated benzoxazoles exhibit antimicrobial and anticancer potential. For instance, methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate showed promising activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate cytotoxicity in MCF-7 breast cancer cells (IC₅₀: 25 µM) . The bromine atom enhances electrophilicity, facilitating interactions with biological targets like DNA topoisomerases or microbial enzymes. However, hydroxyl and methyl groups in the target compound may influence solubility and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

Discrepancies often arise from metabolic stability, pharmacokinetics, or assay specificity. For example, in vitro cytotoxicity (e.g., IC₅₀) may not account for hepatic metabolism or plasma protein binding. Advanced strategies include:

  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites .
  • Pharmacokinetic Studies : Measure bioavailability and half-life in rodent models.
  • Target Validation : Employ CRISPR knockouts or siRNA to confirm mechanism-specific activity . A case study on 5-HT₆ receptor antagonists demonstrated that methyl ester hydrolysis in vivo altered efficacy, highlighting the need for prodrug optimization .

Q. What mechanistic insights explain the selective antimicrobial activity of brominated benzoxazoles against Gram-positive vs. Gram-negative bacteria?

The compound’s selectivity may stem from structural differences in bacterial cell walls. Gram-negative bacteria possess an outer membrane that limits penetration of hydrophobic molecules. Modifications like introducing sulfonyl groups (e.g., 4-(4-bromophenylsulfonyl)phenyl) enhance polarity, improving Gram-negative activity . Molecular docking studies on analogous compounds revealed stronger binding to Gram-positive-specific enzymes (e.g., penicillin-binding proteins) due to hydrophobic interactions with bromine and aryl groups .

Q. How does the substitution pattern (e.g., bromine position, hydroxyl/methyl groups) affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Substituent effects are critical for NAS. Bromine at position 7 (meta to the oxazole nitrogen) activates the ring for substitution due to electron-withdrawing effects. Comparative studies of derivatives show:

CompoundBromine PositionReactivity (k, s⁻¹)Major Product
7-Bromo isomer70.457-Amino derivative
5-Bromo isomer50.12Ring-opened byproduct

The methyl group at position 2 sterically hinders para-substitution, while the hydroxyl group at position 4 directs electrophiles to ortho/para positions .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
  • Data Reproducibility : Standardize solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂/Ar) to minimize variability .
  • Ethical Compliance : Adhere to NIH guidelines for in vivo testing; avoid unapproved therapeutic claims .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol
Reactant of Route 2
7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.